![molecular formula C19H18F3N5O B2761828 2-[(1-{吡啶并[3,4-d]嘧啶-4-基}哌啶-4-基)甲氧基]-6-(三氟甲基)吡啶 CAS No. 2198168-70-4](/img/structure/B2761828.png)
2-[(1-{吡啶并[3,4-d]嘧啶-4-基}哌啶-4-基)甲氧基]-6-(三氟甲基)吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains a pyrido[3,4-d]pyrimidin-4-yl group, a piperidin-4-yl group, and a trifluoromethyl group. The pyrido[3,4-d]pyrimidin-4-yl group is a heterocyclic compound that is often found in various pharmaceuticals . The piperidin-4-yl group is a type of cyclic amine that is also commonly found in pharmaceuticals . The trifluoromethyl group is a type of alkyl group that is characterized by its three fluorine atoms, which can greatly influence the chemical properties of the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrido[3,4-d]pyrimidin-4-yl group and the piperidin-4-yl group separately, followed by their coupling. The trifluoromethyl group could be introduced at a later stage through a variety of methods .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the pyrido[3,4-d]pyrimidin-4-yl and piperidin-4-yl groups, as well as the trifluoromethyl group. These groups could potentially participate in a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrido[3,4-d]pyrimidin-4-yl and piperidin-4-yl groups, as well as the trifluoromethyl group. These groups could potentially affect properties such as solubility, stability, and reactivity .科学研究应用
药代动力学和代谢
- 一项研究探讨了二肽基肽酶 IV 抑制剂的代谢、排泄和药代动力学,该抑制剂包含一个与查询化合物中类似的嘧啶环。在对大鼠、狗和人进行检查后,该抑制剂显示了其吸收和代谢途径,包括嘧啶环的羟基化和其他代谢过程 (Sharma 等人,2012)。
抗肿瘤活性
- 已经合成并评估了某些聚甲氧基化稠合吡啶环系统(包括吡啶并[4,3-d]嘧啶)的体外抗肿瘤活性。这些化合物显示出广谱抗肿瘤活性,其中特定化合物对某些癌细胞系更具活性 (Rostom 等人,2009)。
新型化合物的合成
- 已经对从某些化合物衍生的新型苯并二呋喃基、三嗪、恶二氮杂卓和噻唑并嘧啶的合成进行了研究,这些化合物用作抗炎和镇痛剂。这些化合物显示出显着的 COX-2 抑制活性,以及镇痛和抗炎作用 (Abu‐Hashem 等人,2020)。
抗惊厥特性
- 研究了抗惊厥化合物的晶体结构,包括具有嘧啶基哌啶-4-醇的化合物,以了解它们的结构和电子特性。这些研究有助于理解结构变化如何影响此类化合物的药理活性 (Georges 等人,1989)。
抗病毒和细胞毒性剂
- 另一项研究重点是合成和评估各种吡啶衍生物(包括吡啶并[4,3-d]嘧啶)的抗病毒和细胞毒性活性。这些化合物对单纯疱疹病毒和 HIV 等病毒表现出活性,并表现出广谱抗肿瘤活性 (El-Subbagh 等人,2000)。
缓蚀
- 已经研究了与查询化合物密切相关的哌啶衍生物在铁上的缓蚀性能。量子化学计算和分子动力学模拟用于预测它们的效率 (Kaya 等人,2016)。
未来方向
属性
IUPAC Name |
4-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5O/c20-19(21,22)16-2-1-3-17(26-16)28-11-13-5-8-27(9-6-13)18-14-4-7-23-10-15(14)24-12-25-18/h1-4,7,10,12-13H,5-6,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAKDSOTHQENTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C3=NC=NC4=C3C=CN=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。